molecular formula C15H13F3N6O4 B2666590 (1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide CAS No. 477870-79-4

(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide

Cat. No. B2666590
M. Wt: 398.302
InChI Key: ZSVPRHIOMDQSRP-BKBXBBPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide is a useful research compound. Its molecular formula is C15H13F3N6O4 and its molecular weight is 398.302. The purity is usually 95%.
BenchChem offers high-quality (1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Structural Studies of Nickel(II) Complexes : This study explores the electrochemical behavior and structural characteristics of nickel(II) complexes with N2O2 Schiff base ligands. The findings contribute to understanding the reductive and oxidative chemistry of these complexes, which could be relevant for applications in catalysis and material science Fernando Azevedo et al., 1994.

Nickel-Catalyzed Homoallylation of Aldehydes : This research demonstrates a nickel-catalyzed process for the homoallylation of aldehydes with 1,3-dienes, highlighting the potential of nickel catalysts in facilitating selective organic transformations. Such processes are crucial in the synthesis of complex organic molecules M. Kimura et al., 2006.

Synthesis of Allylic Nitro Compounds : The study focuses on the reaction of nitrous acid with α,β-unsaturated oximes, leading to the synthesis of allylic nitro compounds. These reactions are significant for creating novel organic compounds with potential applications in pharmaceuticals and agrochemicals A. Tkachev et al., 1995.

Cyanide-Bridged Bimetallic Assemblies : Research on cyanide-bridged bimetallic assemblies with a three-dimensional network structure reveals insights into the design and synthesis of materials with specific magnetic properties. Such structures are of interest for applications in molecular electronics and magnetism Nobuo Fukita et al., 1998.

properties

IUPAC Name

(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O4/c1-2-9(7-13(25)15(16,17)18)20-23-14(26)11(8-19)22-21-10-5-3-4-6-12(10)24(27)28/h3-6,21H,2,7H2,1H3,(H,23,26)/b20-9+,22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPRHIOMDQSRP-BKBXBBPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.